
5-Fluoro-3-morpholinopyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-morpholinopyridin-2-amine is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-morpholinopyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution of a nitro group by fluorine. For example, 2-amino-5-nitropyridine can be converted to 2-amino-5-fluoropyridine through a series of transformations, including acetylation and subsequent fluorination .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These reagents can introduce fluorine atoms into aromatic rings under controlled conditions, allowing for the large-scale production of fluorinated compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-morpholinopyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Nucleophiles: Sodium azide (NaN3) or potassium cyanide (KCN) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-3-morpholinopyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-morpholinopyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties.
3-Fluoropyridine: Shares the fluorine substitution pattern but differs in the position of the fluorine atom.
4-Fluoropyridine: Similar structure with the fluorine atom at the 4-position.
Uniqueness
5-Fluoro-3-morpholinopyridin-2-amine is unique due to the presence of both a fluorine atom and a morpholine ring. This combination can enhance its chemical stability and biological activity compared to other fluorinated pyridines .
Propiedades
Fórmula molecular |
C9H12FN3O |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
5-fluoro-3-morpholin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12FN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
Clave InChI |
DTJMUJKLGKILRC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(N=CC(=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


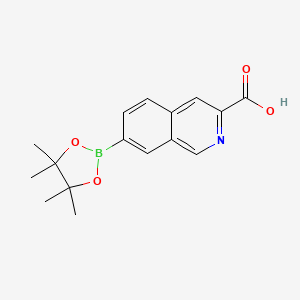
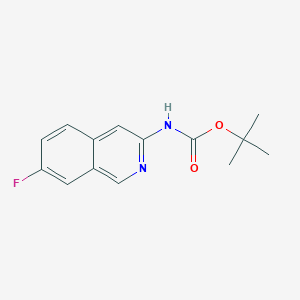

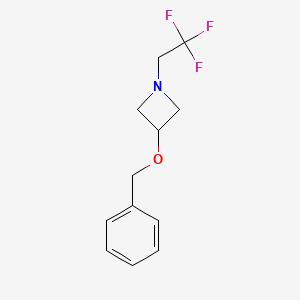
![[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13676259.png)
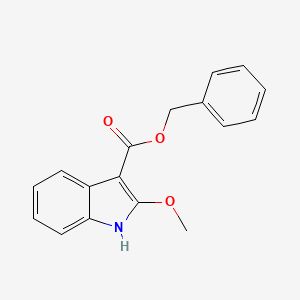
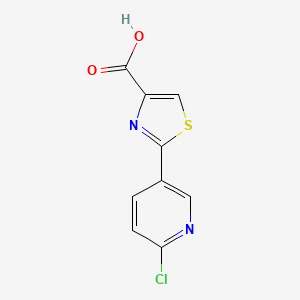
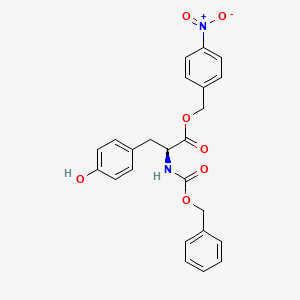
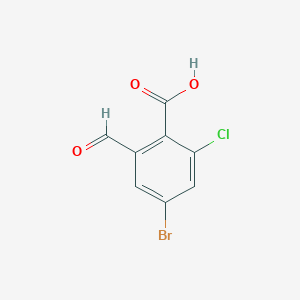
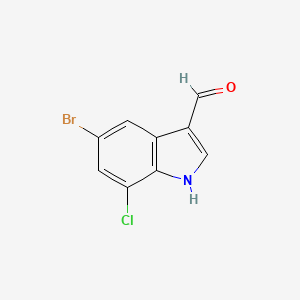
![2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13676298.png)
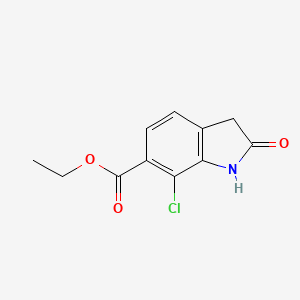
![7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13676314.png)

